Regioisomeric Differentiation: 1-Sulfonamide vs. 3-Sulfonamide Connectivity Defines Distinct Chemical Space
N-Cyclopropylpyrrolidine-1-sulfonamide places the sulfonamide group at the pyrrolidine N1 position (direct N-sulfonylation), whereas the closest regioisomer, N-cyclopropylpyrrolidine-3-sulfonamide (CAS 1423024-85-4), places it at the C3 position . This regioisomeric difference was shown to be functionally consequential in the TRPV4 antagonist series reported by Brnardic et al. (2018), where the pyrrolidine sulfonamide template was initially identified as a minor regioisomeric side product during SAR studies, and further optimization of the regioisomeric core yielded highly potent TRPV4 antagonists (lead GSK3395879) with in vivo activity in a pulmonary edema model [1]. The 1-sulfonamide scaffold offers a distinct vector orientation for fragment growth compared to the 3-position analog.
| Evidence Dimension | Regioisomeric position of sulfonamide on pyrrolidine ring |
|---|---|
| Target Compound Data | Sulfonamide at N1 position (pyrrolidine-1-sulfonamide); MW 190.27; SMILES O=S(=O)(NC1CC1)N1CCCC1 |
| Comparator Or Baseline | N-cyclopropylpyrrolidine-3-sulfonamide HCl (CAS 1423024-85-4): sulfonamide at C3 position; MW 226.72; SMILES Cl.O=S(=O)(NC1CC1)C2CCNC2 |
| Quantified Difference | Sulfonamide connectivity: N-linked (target) vs. C-linked (comparator). No head-to-head biological data available for this specific pair. |
| Conditions | Structural comparison based on SMILES / CAS registry data |
Why This Matters
Regioisomeric connectivity dictates the trajectory of substituents in 3D space and directly impacts which binding pockets can be accessed during fragment growth, making the 1-sulfonamide scaffold non-redundant with 3-sulfonamide analogs.
- [1] Brnardic EJ, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of TRPV4. J Med Chem. 2018;61(21):9738-9755. (Regioisomeric template discovery and optimization.) View Source
